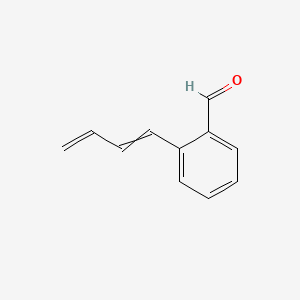
Benzaldehyde, 2-(1,3-butadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-(1,3-butadienyl)-: is an organic compound with the molecular formula C11H10O It is a derivative of benzaldehyde, where the benzene ring is substituted with a 1,3-butadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(1,3-butadienyl)- can be achieved through various methods. One common approach involves the reaction of benzaldehyde with 1,3-butadiene under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the addition of the 1,3-butadienyl group to the benzaldehyde molecule .
Industrial Production Methods: In industrial settings, the production of Benzaldehyde, 2-(1,3-butadienyl)- may involve large-scale chemical reactors where benzaldehyde and 1,3-butadiene are combined in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2-(1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitrobenzene or halogenated benzene derivatives.
Scientific Research Applications
Benzaldehyde, 2-(1,3-butadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Research studies explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects and potential therapeutic applications are ongoing.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-(1,3-butadienyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the 1,3-butadienyl group.
Cinnamaldehyde: Contains a similar structure but with a different substitution pattern.
Styrene: Another related compound with a vinyl group attached to the benzene ring.
Uniqueness: This structural feature allows for unique interactions in chemical reactions and biological systems .
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-buta-1,3-dienylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2 |
InChI Key |
CMFAYGXRJXBNMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


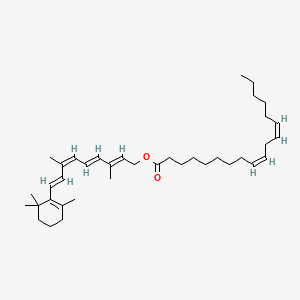
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)
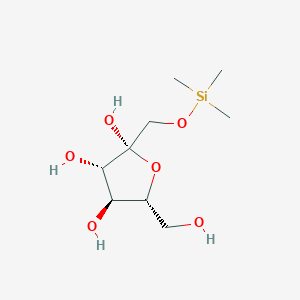
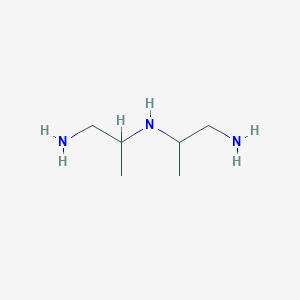
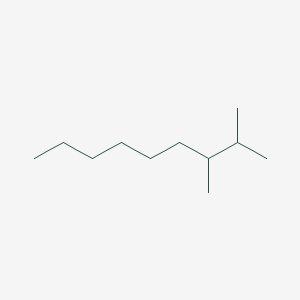
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)

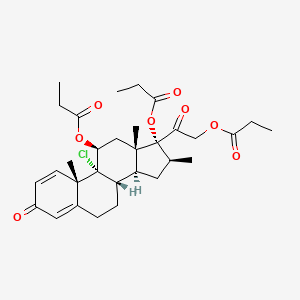


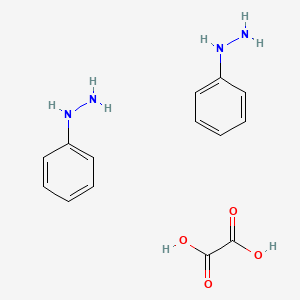
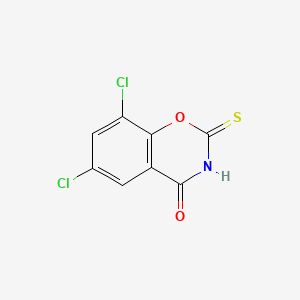
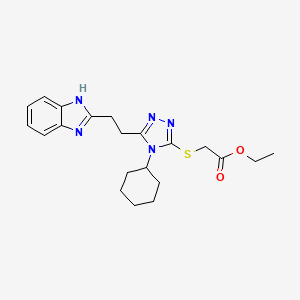
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
